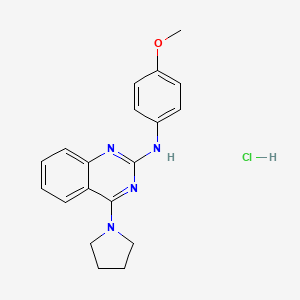

N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride

Description

N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and is substituted with a 4-methoxyphenyl group and a pyrrolidin-1-yl group.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-pyrrolidin-1-ylquinazolin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O.ClH/c1-24-15-10-8-14(9-11-15)20-19-21-17-7-3-2-6-16(17)18(22-19)23-12-4-5-13-23;/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNXCAUHFCLHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N4CCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Substitution with 4-Methoxyphenyl Group:

Introduction of Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced through a nucleophilic substitution reaction, where the quinazoline core is reacted with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Products include hydroxylated or carbonylated derivatives.

Reduction: Products include dihydroquinazoline derivatives.

Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride as an anticancer agent. Quinazoline derivatives have been shown to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.

- Mechanism of Action : The compound may exert its anticancer effects by inhibiting the activity of certain protein kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results.

- Study Findings : In vitro assays revealed that the compound demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In preclinical models, it has shown effectiveness in reducing inflammation markers.

- Mechanism : The compound appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Neurological Applications

Emerging research suggests that this quinazoline derivative may have neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

- Potential Uses : Studies are exploring its efficacy in models of Alzheimer's disease and other cognitive disorders, focusing on its role in protecting neuronal cells from oxidative stress and apoptosis .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated that it possesses significant antibacterial activity, making it a candidate for further development as an antibiotic agent.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-methoxyphenyl)-2-aminobenzamide: Shares the 4-methoxyphenyl group but has a different core structure.

4-Methoxyphenylpiperazine: Contains the 4-methoxyphenyl group and a piperazine ring instead of the quinazoline core.

N-(4-methoxyphenyl)-1H-indole-2-carboxamide: Features the 4-methoxyphenyl group and an indole core.

Uniqueness

N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride is unique due to its specific combination of functional groups and the quinazoline core, which imparts distinct chemical and biological properties

Biological Activity

N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a quinazoline core, which is known for its diverse pharmacological activities. The presence of the pyrrolidine moiety enhances its biological profile, potentially influencing its interaction with various biological targets.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related compounds with similar structures were effective apoptosis inducers in cancer cell lines. The lead compound identified in this study showed an EC50 value of 2 nM, indicating potent activity against cancer cells .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | EC50 (nM) | Cancer Type |

|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | 2 | Breast Cancer (MX-1) |

| 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | 5 | Various Tumor Models |

| N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine | TBD | Ongoing Studies |

Antimicrobial Activity

Another area of investigation is the antimicrobial potential of quinazoline derivatives. A study evaluated several compounds for their efficacy against various bacterial strains. Compounds with a similar structure to N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine showed moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine | TBD | S. aureus |

| 6-Methoxy-N-(4-pyrrolidinyl)quinazoline | 8 µg/mL | E. coli |

| 3-Aminoquinazoline Derivative | 16 µg/mL | Klebsiella pneumoniae |

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives have also been explored. Compounds have been shown to inhibit nitric oxide production in LPS-induced RAW 264.7 cells, which is indicative of their potential to modulate inflammatory responses .

Table 3: Anti-inflammatory Activity

| Compound | Inhibition (%) at 10 µM | Mechanism of Action |

|---|---|---|

| N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine | TBD | iNOS and COX-2 inhibition |

| Pyrazolo[4,3-c]quinoline Derivative | 75% | Nitric oxide synthase inhibition |

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : In a preclinical study involving xenograft models, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was found to significantly reduce tumor growth compared to control groups. The study highlighted its ability to penetrate the blood-brain barrier effectively .

- Antimicrobial Screening : A series of quinazoline derivatives were screened for antimicrobial activity, revealing that those with alkyl substitutions exhibited enhanced potency against resistant bacterial strains .

- In vitro Anti-inflammatory Evaluation : A recent study measured the anti-inflammatory effects of several quinazoline derivatives using RAW 264.7 macrophages, demonstrating that specific structural modifications led to increased inhibition of pro-inflammatory cytokines .

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride, and how can reaction yields be optimized?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common approach includes:

- Step 1: Preparation of the quinazolin-2-amine core via cyclization of anthranilic acid derivatives with nitriles or amides.

- Step 2: Introduction of the pyrrolidin-1-yl group at the 4-position using Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis.

- Step 3: Functionalization with the 4-methoxyphenyl group via SNAr (nucleophilic aromatic substitution) at the 2-position.

Optimization Strategies: - Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent side reactions.

- Fine-tune reaction temperatures (e.g., 80–100°C for coupling steps) and stoichiometric ratios (1:1.2 molar ratio of quinazoline intermediate to amine).

- Monitor progress via TLC or LC-MS to terminate reactions at optimal conversion points .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- NMR Spectroscopy:

- ¹H NMR: Identifies proton environments (e.g., methoxy singlet at δ 3.8 ppm, pyrrolidine multiplet at δ 2.5–3.0 ppm).

- ¹³C NMR: Confirms carbonyl (C=O, ~160 ppm) and aromatic carbons.

- X-ray Crystallography: Resolves 3D conformation, bond angles, and crystal packing, critical for validating stereochemistry.

- IR Spectroscopy: Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-N at ~1250 cm⁻¹) .

Q. How is purity assessed, and what thresholds are acceptable for in vitro biological testing?

- HPLC/LC-MS: Purity ≥95% (UV detection at 254 nm) with a single dominant peak.

- Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values.

- Melting Point: Sharp range (e.g., 210–212°C) confirms crystallinity and homogeneity.

Acceptable thresholds depend on application: ≥95% for enzymatic assays, ≥98% for in vivo studies .

Q. What are the solubility profiles of this compound, and how do they influence formulation for in vivo studies?

- Solubility: Limited aqueous solubility (e.g., <0.1 mg/mL in water) due to aromatic and heterocyclic moieties.

- Formulation Strategies:

Advanced Research Questions

Q. What reaction mechanisms underlie the formation of the pyrrolidin-1-yl substituent during synthesis?

The pyrrolidin-1-yl group is introduced via transition-metal-catalyzed cross-coupling (e.g., Pd-catalyzed C-N coupling). Key steps:

- Oxidative addition of Pd(0) to the halogenated quinazoline.

- Ligand exchange with pyrrolidine.

- Reductive elimination to form the C-N bond.

Side reactions (e.g., β-hydride elimination) are minimized using bulky ligands (Xantphos) and low temperatures .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

Structure-Activity Relationship (SAR) Insights:

Q. What computational methods predict the compound’s interaction with biological targets?

Q. How can contradictory data on enzymatic inhibition potency between studies be resolved?

- Source Analysis: Compare assay conditions (e.g., ATP concentration, pH). Discrepancies often arise from variations in enzyme isoforms or assay temperatures.

- Meta-Analysis: Apply statistical tools (e.g., Bland-Altman plots) to harmonize datasets.

- Orthogonal Validation: Confirm results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies identify the primary biological targets of this compound?

- Kinase Profiling (Eurofins Panel): Screen against 100+ kinases at 1 µM concentration.

- Pull-Down Assays: Use biotinylated analogs with streptavidin beads to isolate bound proteins.

- CRISPR-Cas9 Knockout: Validate target relevance by observing loss of compound efficacy in gene-edited cell lines .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

- Challenge 1: Exothermic coupling reactions risk thermal runaway.

- Solution: Use jacketed reactors with precise temperature control.

- Challenge 2: Low solubility complicates purification.

- Solution: Employ flash chromatography with gradient elution (hexane:EtOAc → DCM:MeOH).

- Challenge 2: Residual palladium in final product.

- Solution: Scavenger resins (e.g., SiliaMetS Thiol) reduce Pd to <10 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.